molecular formula C8H9F3O4 B8123773 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid

Cat. No.: B8123773
M. Wt: 226.15 g/mol
InChI Key: FLYNGOWDBUODRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with trifluoromethyl-substituted alkenes under the influence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both the ethoxycarbonyl and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O4/c1-2-15-6(14)7(8(9,10)11)3-4(7)5(12)13/h4H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYNGOWDBUODRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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